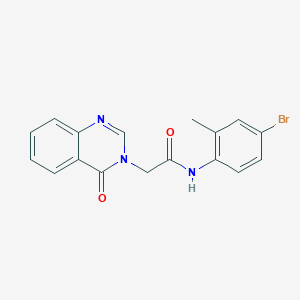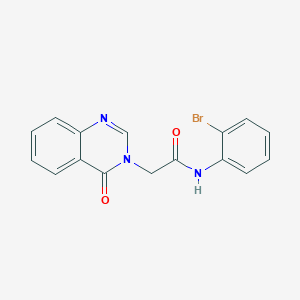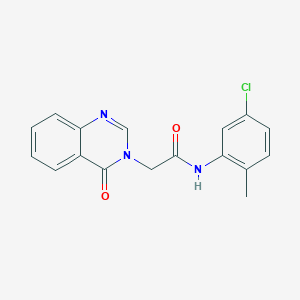![molecular formula C20H20BrNO4 B277601 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277601.png)
5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as BEOI, is a synthetic compound that has been found to have potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood, but it has been hypothesized to involve the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival (Chen et al., 2019). 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been shown to downregulate the expression of several proteins involved in cancer cell proliferation and survival, including cyclin D1, Bcl-2, and survivin (Chen et al., 2019).
Biochemical and Physiological Effects
5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to have several biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest in cancer cells, which can prevent cell division and lead to cell death (Chen et al., 2019). 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been found to increase the production of reactive oxygen species (ROS) in cancer cells, which can cause DNA damage and lead to cell death (Chen et al., 2019). Additionally, 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to decrease the expression of several genes involved in angiogenesis, the process by which new blood vessels are formed, which can inhibit the growth and spread of tumors (Chen et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is that it has shown potent anticancer activity in vitro. This makes it a promising candidate for further study in animal models and clinical trials. Additionally, the synthesis method of 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is relatively simple and straightforward, which makes it easy to produce in large quantities for research purposes.
One limitation of using 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to investigate its effects on specific cellular pathways or processes. Additionally, 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has not yet been tested in animal models or clinical trials, so its safety and efficacy in vivo are not yet known.
Direcciones Futuras
There are several future directions for research on 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to investigate its effects on specific cellular pathways or processes to better understand its mechanism of action. Another direction is to test its efficacy in animal models of cancer to determine its potential as a therapeutic agent. Additionally, further research is needed to determine the safety and efficacy of 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in clinical trials.
Métodos De Síntesis
The synthesis of 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the reaction of 5-bromo-3-hydroxy-1-ethyl-1,3-dihydro-2H-indol-2-one with ethyl 4-ethoxyphenylglyoxylate in the presence of a base. The resulting product is then treated with acid to yield 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. This synthesis method has been described in detail in a scientific publication by Chen et al. (2019).
Aplicaciones Científicas De Investigación
5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer, in vitro (Chen et al., 2019). 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells (Chen et al., 2019). Additionally, 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to inhibit the migration and invasion of cancer cells (Chen et al., 2019).
Propiedades
Fórmula molecular |
C20H20BrNO4 |
|---|---|
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C20H20BrNO4/c1-3-22-17-10-7-14(21)11-16(17)20(25,19(22)24)12-18(23)13-5-8-15(9-6-13)26-4-2/h5-11,25H,3-4,12H2,1-2H3 |
Clave InChI |
FEEOLZCJGHABNL-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)OCC)O |
SMILES canónico |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 6-methyl-2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B277526.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277527.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)




![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B277543.png)



